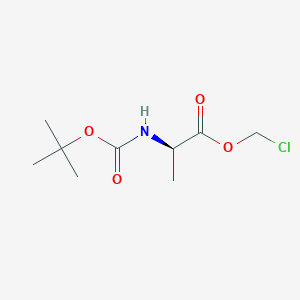
R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester
Vue d'ensemble
Description
Synthesis Analysis
Boc-APCME can be synthesized through various methods. One alternate formal synthesis involves starting from 2,4,5-trifluorobenzaldehyde and proceeding through eight linear steps, ultimately achieving an overall yield of 31% . The chiral β-amino acid moiety present in Boc-APCME is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement .
Physical And Chemical Properties Analysis
- Solubility : Boc-APCME is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is partially miscible in water but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
- Appearance : Clear and nearly colorless to pale yellow liquid at room temperature .
Applications De Recherche Scientifique
Chemical Synthesis and Modification
- The compound R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester is involved in the synthesis of various chemical structures, such as (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, indicating its role in the formation of complex organic molecules with potential applications in pharmaceuticals and material sciences (Linder, Steurer, & Podlech, 2003).
- It's used in reactions involving dicarbonates with carboxylic acids, catalyzed by weak Lewis acids. This process is crucial for synthesizing anhydrides and esters, showing the compound's importance in creating a variety of chemical products (Bartoli et al., 2007).
Intermediate in Complex Compound Formation
- The compound acts as an intermediate in the formation of acid chloride derivatives, which are valuable for producing biofuels and polymers, indicating its significant role in green chemistry and sustainable material production (Dutta, Wu, & Mascal, 2015).
- It's involved in the synthesis and complexation behavior of new ligands, which are used in metal-catalyzed reactions like rhodium-catalyzed hydroformylation, illustrating its contribution to catalysis and industrial chemical processes (Mikhel et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4/c1-6(7(12)14-5-10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUAMEQSMWWVQY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



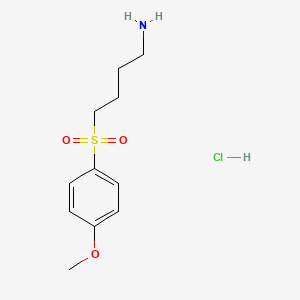
![1-Isothiocyanatobicyclo[1.1.1]pentane](/img/structure/B1412658.png)
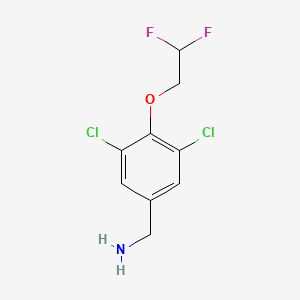
![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)

![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester](/img/structure/B1412663.png)

![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)
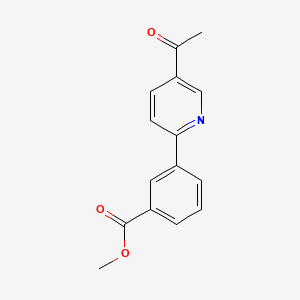

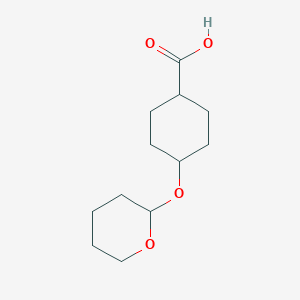
![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)
![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)
![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)